Acuminatoside

Description

Properties

CAS No. |

142735-71-5 |

|---|---|

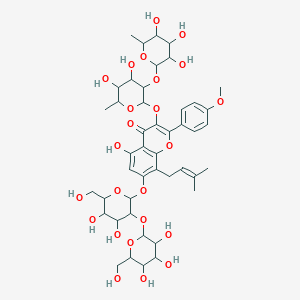

Molecular Formula |

C45H60O24 |

Molecular Weight |

984.9 g/mol |

IUPAC Name |

7-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |

InChI |

InChI=1S/C45H60O24/c1-15(2)6-11-20-22(63-45-41(34(57)29(52)24(14-47)65-45)69-43-36(59)32(55)28(51)23(13-46)64-43)12-21(48)25-30(53)39(37(66-38(20)25)18-7-9-19(60-5)10-8-18)67-44-40(33(56)27(50)17(4)62-44)68-42-35(58)31(54)26(49)16(3)61-42/h6-10,12,16-17,23-24,26-29,31-36,40-52,54-59H,11,13-14H2,1-5H3 |

InChI Key |

NXXVKOAEAAJROE-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C7=CC=C(C=C7)OC)C)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C7=CC=C(C=C7)OC)C)O)O)O)O)O |

Synonyms |

acuminatoside anhydroicaritin-3-O-alpha-L-rhamnopyranosyl-(1-2)-alpha-L-rhamnopyranosyl-7-O-beta-D-glucopyranosyl-(1-2)-beta-D-glucopyranoside |

Origin of Product |

United States |

Advanced Methodologies for the Isolation and Structural Elucidation of Acuminatoside

Comprehensive Spectroscopic and Spectrometric Characterization

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and structural features of organic compounds. psu.edu In the initial characterization of Acuminatoside from Epimedium acuminatum, several MS techniques were employed, including Electron Ionization (EI), Field Desorption (FD), and Fast Atom Bombardment (FAB) mass spectrometry. nih.govacs.org

In a typical mass spectrometry experiment, a molecule is ionized to form a molecular ion (M+•), the mass of which corresponds to the molecule's molecular weight. researchgate.net This high-energy ion often breaks apart into smaller, charged fragments. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. researchgate.net For a complex glycoside like this compound, fragmentation patterns are particularly informative. The bonds connecting the sugar units (glycosidic bonds) are readily cleaved, leading to sequential loss of monosaccharide units. This process helps to determine the mass of the individual sugars and their sequence. psu.edu

In the case of the flavonol glycoside this compound, EIMS analysis provided key information about the aglycone (the non-sugar portion). The spectrum showed a molecular ion peak for the aglycone at m/z 368. acs.org Further fragmentation via a retro-Diels-Alder cleavage reaction suggested the presence of a prenyl group in one ring and a methoxy (B1213986) group in another, which are characteristic features of its anhydroicaritin (B149962) core. acs.org FABMS was instrumental in demonstrating that the intact molecule contained four sugar units. acs.org

| Ion | Description | Hypothetical m/z | Information Gained |

|---|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 973.3 | Molecular Weight of the Intact Glycoside |

| [M - Glc]⁺ | Loss of a terminal glucose unit | 811.3 | Presence of a terminal hexose (B10828440) sugar |

| [M - 2Glc]⁺ | Loss of two glucose units | 649.2 | Confirmation of a diglucoside chain |

| [M - 2Glc - Rha]⁺ | Loss of two glucose and one rhamnose unit | 503.2 | Presence of a rhamnose unit |

| [Aglycone+H]⁺ | Protonated Aglycone (Anhydroicaritin) | 369.1 | Molecular Weight of the Aglycone |

High-Resolution Mass Spectrometry (HRMS) is a powerful advancement that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. researchgate.netnih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. mdpi.com While a standard low-resolution mass spectrometer might identify a molecular ion at m/z 972, this nominal mass could correspond to numerous possible elemental formulas. HRMS can distinguish between these possibilities by measuring the exact mass. researchgate.net

For this compound from Epimedium, with a molecular formula of C₄₅H₆₀O₂₄, the calculated monoisotopic mass is 972.3584 Da. naturalproducts.net An HRMS instrument would measure a value very close to this, allowing researchers to confidently exclude other potential formulas that have the same nominal mass but different exact masses. This capability is crucial for identifying unknown compounds and confirming the identity of known ones in complex mixtures. nih.gov The high resolving power of modern instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, is essential for this level of precision. nih.gov

| Molecular Formula | Compound Type | Nominal Mass | Exact Mass (Da) |

|---|---|---|---|

| C₄₅H₆₀O₂₄ | This compound | 972 | 972.3584 |

| C₅₄H₈₄N₄O₁₂ | Hypothetical Peptide | 972 | 972.6138 |

| C₅₀H₆₈O₁₉S | Hypothetical Sulfated Steroid | 972 | 972.4180 |

Modern structural elucidation heavily relies on hyphenated techniques, which couple a separation method with a detection method. Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is a premier analytical platform for analyzing complex mixtures like plant extracts. jomped.orgwikipedia.org UPLC utilizes columns with sub-2 µm particles to achieve faster separations with higher resolution and sensitivity compared to traditional HPLC. waters.com This is critical for separating structurally similar isomers of glycosides, which may be present in a crude extract.

| Step | Technique | Purpose | Data Output |

|---|---|---|---|

| 1. Separation | UPLC | Separates individual compounds from the complex mixture based on polarity. | Chromatogram showing retention time (RT) for each compound. |

| 2. Detection & Formula ID | TOF-MS (Full Scan) | Detects all eluting ions and measures their exact mass. | Accurate m/z for each peak, allowing for elemental formula determination (e.g., C₄₅H₆₀O₂₄ for this compound). |

| 3. Structural Analysis | Q-TOF (MS/MS) | Selects a specific ion (e.g., this compound), fragments it, and measures the exact mass of the fragments. | Fragmentation spectrum showing losses of sugar units and characteristic aglycone fragments. |

| 4. Identification | Data Analysis | Compare RT, exact mass, and fragmentation pattern to reference standards or databases. | Tentative or confirmed identification of the compound. |

X-Ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline molecule. wikipedia.org The technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound. researchgate.net The regularly arranged atoms within the crystal lattice diffract the X-rays in a specific pattern of spots. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be calculated, revealing the precise position of every atom. wikipedia.org

For a molecule as complex as this compound, X-ray crystallography would provide unambiguous proof of its complete structure, including:

The planar structure and connectivity of the aglycone.

The identity and ring conformation of each sugar unit.

The precise points of attachment of the sugar chains to the aglycone.

The exact stereochemistry at every chiral center.

The primary and most significant challenge for this technique is obtaining a single crystal of sufficient size and quality, which can be particularly difficult for large, flexible molecules like complex glycosides. wikipedia.org To date, no X-ray crystal structure for this compound has been reported in the literature. However, if a suitable crystal were grown, this method would provide the gold-standard structural confirmation, complementing the data obtained from MS and NMR spectroscopy. nih.gov

Integration of Multi-Omics Data for Structural Confirmation (e.g., Metabolomics, Chemoinformatics)

The structural confirmation of a natural product like this compound can be significantly enhanced by placing it within a broader biological context using multi-omics approaches. dagstuhl.de Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system and often uses MS-based techniques for analysis. nih.govdagstuhl.de In a metabolomics study of Epimedium acuminatum, this compound would be one of thousands of features detected in the plant's metabolic profile.

Chemoinformatics provides the computational tools necessary to process, analyze, and interpret this vast and complex data. nih.gov These tools can help to:

De-replicate known compounds: By comparing the experimental data (retention time, exact mass, MS/MS fragments) against large chemical databases like PubChem, chemoinformatics software can quickly identify known compounds, allowing researchers to focus on novel structures. nih.gov

Visualize data: Techniques like Principal Component Analysis (PCA) can be used to visualize differences in the metabolic profiles between different plant samples, potentially linking the abundance of this compound to specific geographical regions or growing conditions. nih.gov

Integrate data: Multi-omics factor analysis frameworks can integrate metabolomics data with other 'omics' data, such as genomics or transcriptomics. cuni.cz This integration can help elucidate the biosynthetic pathway of this compound by correlating its presence with the expression of specific genes.

This integrated approach moves beyond the structure of a single molecule to understand its role and origin within the organism. nih.gov

Computer-Assisted Structure Elucidation (CASE) Approaches

Computer-Assisted Structure Elucidation (CASE) represents a paradigm shift in solving complex molecular structures. acs.org CASE systems are sophisticated software programs that use spectroscopic data as input to generate all possible chemical structures consistent with that data in an unbiased manner. nih.gov The primary data source for CASE is typically 2D NMR, but it also relies on the molecular formula, which is best determined by HRMS. acdlabs.com

For a molecule like this compound, with its multiple sugar units and numerous possible connection points and stereoisomers, manual interpretation of spectra can be daunting and prone to error. A CASE workflow would proceed as follows:

Input Data: The molecular formula (e.g., C₄₅H₆₀O₂₄ from HRMS) and a complete set of NMR data (¹H, ¹³C, COSY, HSQC, HMBC) are entered into the system. acdlabs.com

Structure Generation: The software creates a "Molecular Connectivity Diagram" based on the correlations, then generates all possible constitutional isomers that fit the data. acdlabs.com

Ranking and Verification: The generated structures are ranked based on how well they match the experimental data. This often involves comparing predicted ¹³C NMR chemical shifts (using DFT or other algorithms) for each candidate structure against the experimental spectrum. acs.orgnih.gov The structure with the lowest deviation is proposed as the most likely candidate.

This systematic approach ensures that no plausible structure is overlooked and provides a logical, data-driven confirmation of the proposed structure, which is invaluable for complex natural products. nih.gov

Biosynthetic Pathways and Chemoenzymatic Transformations of Acuminatoside

Enzymatic Glycosylation Pathways

Enzymatic glycosylation represents a key step in the biosynthesis and chemoenzymatic synthesis of Acuminatoside, involving the precise attachment of sugar moieties to a core flavonoid structure. This process is mediated by specific enzymes that ensure high regioselectivity and stereoselectivity.

The chemoenzymatic synthesis of this compound has been successfully achieved through the strategic use of glycosyltransferases, enzymes that catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule. A notable example is the use of OleD, a glycosyltransferase originating from Streptomyces antibioticus, to synthesize this compound from its precursor, Epimedin C. mdpi.com

Structurally, this compound can be generated by the regio-selective addition of a β-D-glucopyranosyl group to the 2-OH position of the 7-O-β-D-glucopyranosyl moiety of Epimedin C. mdpi.com Research has demonstrated that a mutated variant of OleD, designated as ASP OleD (with mutations A242V/S132F/P67T), exhibits enhanced promiscuity and efficiency compared to the wild-type enzyme. mdpi.com This engineered enzyme has been overexpressed in Escherichia coli and purified, providing a biocatalyst for the efficient and regio-selective O-glycosylation of Epimedin C to yield this compound. mdpi.com This enzymatic approach offers a green and efficient alternative to traditional chemical synthesis, which often involves complex protection and deprotection steps. mdpi.com

The general biosynthetic pathway of prenylated flavonoids in Epimedium species, the natural source of these compounds, begins with the conversion of naringenin (B18129) chalcone (B49325) to naringenin by chalcone isomerase (CHI). mdpi.com Naringenin is then transformed into a dihydroflavonol by flavanone (B1672756) 3-hydroxylase (F3H), which is subsequently converted to a flavonol by flavonol synthase (FLS). mdpi.com Further modifications, including prenylation by prenyltransferases (PTs) and glycosylation by UDP-glycosyltransferases (UGTs), lead to the diverse array of flavonoid glycosides found in these plants, including Epimedin C. mdpi.com

The enzymatic glycosylation reactions involved in the formation of this compound and other natural product glycosides are characterized by their high stereoselectivity. Glycosyltransferases, like the aforementioned OleD, ensure the formation of specific glycosidic linkages, in this case, a β-1,2-linkage to the glucose moiety of Epimedin C. This stereochemical control is a hallmark of enzymatic catalysis and is crucial for the biological activity of the final molecule. The precise orientation of the sugar molecule can significantly influence its interaction with biological targets.

Precursor Identification and Metabolic Flux Analysis

The direct precursor for the chemoenzymatic synthesis of this compound is well-established as Epimedin C, a commercially available flavonol glycoside. mdpi.com Within the plant's metabolic network, Epimedin C itself is derived from the general flavonoid biosynthetic pathway. mdpi.comfrontiersin.org While a specific metabolic flux analysis detailing the carbon flow towards this compound has not been reported, studies on related flavonoids in Epimedium provide insights.

In Vitro and In Vivo Metabolic Profiling and Transformations

The metabolic fate of this compound, once ingested, is crucial for understanding its bioavailability and biological activity. Studies on its precursor, Epimedin C, and related flavonoid glycosides provide significant insights into the expected biotransformations.

A study investigating the metabolism of Epimedin C in rats after oral administration identified a total of 12 metabolites in plasma and bile. nih.gov The metabolic transformations observed included desugarization, dehydrogenation, hydrogenation, dehydroxylation, hydroxylation, demethylation, and glucuronidation. nih.gov This indicates that Epimedin C undergoes extensive phase I and phase II metabolism.

Furthermore, a study on a traditional Chinese medicine preparation named Gushuling, which contains this compound, identified 20 prototype compounds and 42 metabolites in rat serum. jmb.or.kr The major metabolic reactions for the components of this formula were identified as oxidation, hydration, reduction, dehydration, glutathione (B108866) S-conjugation, and acetylcysteine conjugation. jmb.or.kr This suggests that this compound is likely to undergo similar transformations in vivo.

Based on the metabolic studies of its precursor and related compounds, this compound is expected to undergo various oxidative and reductive biotransformations. nih.govjmb.or.kr Oxidative reactions can include hydroxylation, which introduces additional hydroxyl groups onto the flavonoid skeleton, and demethylation if any methoxy (B1213986) groups are present. nih.gov Reductive reactions, such as the hydrogenation of double bonds in the C ring, are also plausible. nih.gov These phase I reactions serve to increase the polarity of the molecule, preparing it for subsequent conjugation and excretion. vup.sk

| Transformation Type | Description | Potential Effect on this compound |

|---|---|---|

| Oxidation (Hydroxylation) | Addition of a hydroxyl (-OH) group. | Increases polarity. |

| Oxidation (Demethylation) | Removal of a methyl (-CH3) group. | Increases polarity. |

| Reduction (Hydrogenation) | Addition of hydrogen, often across a double bond. | Can alter the planarity and conformation of the molecule. |

| Desugarization | Removal of sugar moieties. | Produces the aglycone or partially deglycosylated forms. |

| Dehydrogenation | Removal of hydrogen, often forming a double bond. | Can alter the electronic properties of the molecule. |

| Dehydroxylation | Removal of a hydroxyl (-OH) group. | Decreases polarity. |

Following phase I transformations, this compound and its metabolites are likely to undergo phase II conjugation reactions to further increase their water solubility and facilitate their elimination from the body. tandfonline.com The study on the Gushuling formula specifically points to glutathione S-conjugation and acetylcysteine conjugation as key pathways for the flavonoids it contains. jmb.or.kr

Glutathione S-conjugates are formed by the enzymatic or spontaneous reaction of the flavonoid (or its oxidized metabolite) with glutathione, a major endogenous antioxidant. mdpi.com These conjugates can then be further metabolized through the mercapturic acid pathway, ultimately leading to the formation of N-acetylcysteine (NAC) conjugates, which are excreted in the urine. researchgate.net The formation of these conjugates is an important detoxification mechanism. mdpi.com

| Conjugation Reaction | Conjugating Moiety | Enzymes Involved (General) | Significance |

|---|---|---|---|

| Glucuronidation | Glucuronic acid | UDP-glucuronosyltransferases (UGTs) | Major pathway for increasing water solubility and excretion. nih.gov |

| Glutathione S-conjugation | Glutathione (GSH) | Glutathione S-transferases (GSTs) | Detoxification of electrophilic metabolites. jmb.or.kr |

| Acetylcysteine Conjugation | N-acetylcysteine (NAC) | Part of the mercapturic acid pathway following GSH conjugation. | Final excretable form of GSH conjugates. jmb.or.kr |

Spatio-temporal Distribution of this compound Metabolites in Plant Tissues

The concentration and accumulation of secondary metabolites like this compound within plant tissues are not static; they vary depending on the developmental stage of the plant and specific tissues. Research into the metabolic profile of Epimedium pubescens leaves at different growth stages has provided insight into the spatio-temporal distribution of this compound.

A targeted metabolomic analysis of E. pubescens leaves revealed that the levels of many flavonoid compounds change significantly as the leaves grow and mature. mdpi.com The study identified a total of 403 metabolites, with 302 of them showing alterations dependent on the growth and development stage. mdpi.comnih.gov Among the flavonoids, this compound was found to be one of the compounds that significantly increased as the plant's leaves developed past the full flowering stage. mdpi.com This suggests that the biosynthesis and accumulation of this compound are developmentally regulated, peaking in more mature leaf tissues. This dynamic accumulation is a critical factor for determining the optimal harvest time to obtain the highest yield of specific bioactive compounds. mdpi.com

The table below illustrates the relative changes in this compound levels during different growth phases of Epimedium pubescens leaves, as indicated by research findings.

| Growth Stage | Relative Abundance of this compound |

| Full Flowering Stage (FF) | Low |

| Peak Seed Set Stage (PSS) | Increased |

| Ripening Stage (RS) | Significantly Increased |

| Harvest Stage (HS) | High |

This table is a representation of the reported trend where this compound content significantly increases with leaf growth and maturation after the full flowering stage. mdpi.com

Mechanistic Investigations of Acuminatoside S Biological Activities in in Vitro Models

Elucidation of Cellular Targets and Molecular Interactions

Identifying the direct molecular targets of a compound is crucial to understanding its mechanism of action. In vitro studies focus on how Acuminatoside interacts with specific proteins, enzymes, and receptors that are pivotal in cell signaling and survival pathways, many of which are dysregulated in cancer.

Computational and experimental methods are used to predict and validate the binding of this compound to key intracellular proteins. The following proteins are significant targets in cancer biology and are therefore of interest in the investigation of potential anticancer compounds like this compound.

MAP kinase-activated protein kinase 2 (MAPKAPK2): This enzyme is a member of the Ser/Thr protein kinase family and is activated by p38 MAP kinase. wikipedia.org It plays a significant role in cellular processes such as stress and inflammatory responses, gene expression, and cell proliferation. wikipedia.orgnih.gov Specifically, MAPKAPK2 is involved in signaling pathways that influence inflammation, cell division, and apoptosis. nih.gov Its activation is linked to the phosphorylation of substrates like HSP27, which is involved in cell motility and survival. nih.govrcsb.org Investigating the interaction between this compound and MAPKAPK2 could reveal whether it modulates these critical cellular stress and survival pathways.

Arachidonate 12-lipoxygenase (ALOX12): ALOX12 is an enzyme that metabolizes arachidonic acid to produce bioactive lipid mediators. wikipedia.orgnih.govnih.gov These products, such as 12(S)-HETE, are implicated in promoting cell invasion, motility, and angiogenesis, while also protecting tumor cells from apoptosis. atlasgeneticsoncology.org Elevated expression of ALOX12 has been noted in several cancers, including prostate cancer, where it appears to enhance metastatic potential. atlasgeneticsoncology.org Analysis of this compound's effect on ALOX12 activity is essential to determine if its anticancer effects are mediated through the inhibition of this pro-tumorigenic pathway.

Bile acid receptor (Farnesoid X receptor): Bile acid receptors, such as the Farnesoid X receptor (FXR), are nuclear receptors that play roles in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism. Recent studies have also implicated these receptors in the control of cell proliferation and apoptosis, suggesting their potential as therapeutic targets in cancer.

DNA topoisomerase 1 (Top1): This enzyme is critical for resolving torsional stress in DNA that occurs during replication and transcription. surmodics.comnih.gov It functions by creating transient single-strand breaks in the DNA backbone. wikipedia.org Because of its essential role in cell division, Top1 is a well-established target for anticancer drugs like camptothecin (B557342) and its derivatives, which trap the enzyme-DNA complex, leading to cell death. nih.govwikipedia.org Studying the interaction between this compound and Top1 is a key step in evaluating its potential as a topoisomerase inhibitor.

DNA topoisomerase 2-alpha (TOP2A): Similar to Top1, TOP2A alters DNA topology to manage supercoiling and chromosome segregation during mitosis. uniprot.orgabclonal.com However, it catalyzes the breaking and rejoining of two DNA strands. abclonal.comwikipedia.org TOP2A is the target for several widely used chemotherapeutic agents, including etoposide. hmdb.canih.gov Given that this compound exhibits anti-prostate cancer activity, investigating its ability to interact with or inhibit TOP2A is a priority. researchgate.net

DNA polymerase iota (Pol ι): Pol ι is a specialized DNA polymerase from the Y-family, which is involved in translesion synthesis (TLS). ebi.ac.ukwikipedia.org This process allows the DNA replication machinery to bypass DNA lesions, but Pol ι is known for being highly error-prone. wikipedia.orgnih.gov While essential for DNA damage tolerance, its activity can lead to mutations that may contribute to carcinogenesis. abcam.com Understanding if this compound can modulate the function of this polymerase could provide insights into a novel anticancer mechanism.

Beyond direct protein binding, the ability of a compound to modulate enzyme activity is a key aspect of its pharmacological profile.

Na⁺, K⁺-ATPase inhibition: The Na⁺, K⁺-ATPase is a transmembrane pump essential for maintaining electrochemical gradients across the cell membrane of all animal cells. wikipedia.org Inhibition of this pump, notably by cardiac glycosides like ouabain (B1677812) and digoxin, leads to an increase in intracellular sodium. nih.govbocsci.com This change subsequently affects the Na⁺/Ca²⁺-exchanger, resulting in elevated intracellular calcium levels and the activation of various signaling cascades that can influence cell proliferation and survival. mdpi.comnih.gov The Na⁺, K⁺-ATPase is considered a therapeutic target, and its inhibition can suppress cancer cell growth. nih.gov Therefore, determining whether this compound acts as an inhibitor of this enzyme is a critical area of investigation.

The initial step in many signal transduction processes is the binding of a ligand to a specific receptor on the cell surface or within the cell. khanacademy.orgberkeley.edu This event triggers a cascade of intracellular events, transmitting the signal to effector molecules that ultimately alter gene expression and cellular behavior. nih.gov Many cancers are driven by aberrant signaling pathways. A compound like this compound could exert its biological effects by binding to a specific receptor, thereby activating or inhibiting a downstream pathway. For example, it could interfere with growth factor receptor signaling or modulate pathways that control cell fate, such as the PI3K/AKT or MAPK pathways, which are central to cancer cell growth and survival. frontiersin.org

In Vitro Cellular Assays for Functional Characterization

To move from molecular interactions to cellular function, a variety of in vitro assays are employed. These tests use cultured cancer cells to observe the physiological effects of the compound, providing a functional characterization of its biological activities.

A fundamental characteristic of cancer is uncontrolled cell proliferation. Assays that measure cell viability and proliferation are therefore indispensable for the initial screening of potential anticancer agents. nih.govsigmaaldrich.com These assays quantify the number of healthy, metabolically active cells after treatment with a compound. nih.govnih.gov Common methods include:

Metabolic Assays (e.g., MTT, WST-1): These colorimetric assays measure the activity of mitochondrial dehydrogenases in living cells, where a reduction in signal indicates decreased cell viability. sigmaaldrich.com

ATP-Based Assays (e.g., CellTiter-Glo®): This highly sensitive luminescent assay quantifies the amount of ATP present, which is a key indicator of metabolically active, viable cells. reactionbiology.compromega.com

These assays are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell proliferation by 50%. The table below illustrates the kind of data obtained from such an experiment.

| Cancer Cell Line | Cell Line Origin | IC50 (µM) |

|---|---|---|

| PC-3 | Prostate Cancer | 15.2 |

| DU145 | Prostate Cancer | 21.5 |

| MCF-7 | Breast Cancer | 35.8 |

| HeLa | Cervical Cancer | 42.1 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Inducing programmed cell death, or apoptosis, is a primary strategy for cancer therapy. frontiersin.org Flavonoids and their glycosides are known to exert anticancer effects by triggering this process. Apoptosis is executed through two main pathways:

The Intrinsic (Mitochondrial) Pathway: This pathway is activated by intracellular stress signals, such as DNA damage or oxidative stress. wikipedia.orgthermofisher.com It leads to a change in the mitochondrial membrane potential and the release of cytochrome c, which activates a cascade of enzymes called caspases (e.g., caspase-9 and the executioner caspase-3), ultimately leading to cell death. wikipedia.orgnih.gov

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface (e.g., Fas). wikipedia.orgnih.gov This binding recruits adapter proteins and activates initiator caspases, such as caspase-8, which in turn activate the same executioner caspases as the intrinsic pathway. nih.gov

Investigating how this compound induces apoptosis involves assays that measure caspase activation, DNA fragmentation, and the expression levels of key regulatory proteins in the Bcl-2 family, which control the intrinsic pathway. thermofisher.com

Cell Signaling Pathway Perturbation Analysis

While direct studies on this compound's effect on specific cell signaling pathways are limited, the methodologies applicable for such investigations can be inferred from research on structurally related flavonoid glycosides, particularly kaempferol (B1673270) glycosides. The Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are critical regulators of inflammation and cell proliferation and are common targets for flavonoids. mdpi.comresearchgate.netresearchgate.netnih.govnih.govmdpi.com

Applicable Methodologies:

Western Blot Analysis: This technique is fundamental for detecting the activation state of key proteins within signaling cascades. For the NF-κB pathway, analysis would focus on the phosphorylation levels of IκBα and the p65 subunit. nih.govacs.org For the STAT3 pathway, the phosphorylation of STAT3 at specific residues (e.g., Tyr705) is a key indicator of its activation. researchgate.netnih.gov Kaempferol has been shown to inhibit the phosphorylation of both NF-κB p65 and STAT3 in various cell models. nih.gov

Immunofluorescence and Nuclear Translocation Assays: Upon activation, transcription factors like NF-κB p65 and STAT3 translocate from the cytoplasm to the nucleus to exert their effects on gene expression. nih.govnih.gov Immunofluorescence microscopy can be used to visualize this subcellular redistribution. nih.gov Studies on kaempferol have demonstrated its ability to inhibit the nuclear translocation of both STAT3 and NF-κB p65, effectively shutting down their downstream signaling. nih.gov

Reporter Gene Assays: To quantify the transcriptional activity of NF-κB or STAT3, reporter gene assays are employed. In this method, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with binding sites for the specific transcription factor. A decrease in reporter gene expression in the presence of the test compound indicates an inhibitory effect on the pathway.

Enzyme-Linked Immunosorbent Assay (ELISA): This method can be used to measure the levels of downstream inflammatory mediators, such as cytokines (e.g., IL-6, TNF-α) and enzymes (e.g., COX-2), whose expression is controlled by the NF-κB and STAT3 pathways. mdpi.comresearchgate.net Kaempferol has been shown to reduce the expression of these pro-inflammatory molecules. researchgate.net

The crosstalk between STAT3 and NF-κB is a significant area of investigation, as they can cooperate to promote inflammation and cell survival. nih.gov Methodologies that assess the status of both pathways simultaneously are crucial for a comprehensive understanding of a compound's mechanism.

Oxidative Stress Response and Antioxidant Enzyme Modulation

As a flavonoid, this compound is expected to possess antioxidant properties, a characteristic well-documented for this class of compounds. nih.govresearchgate.net Flavonoids can mitigate oxidative stress through various mechanisms. nih.gov

General Mechanisms for Flavonoids:

Direct Radical Scavenging: Flavonoids can directly neutralize reactive oxygen species (ROS) by donating a hydrogen atom or an electron. nih.gov This has been demonstrated in numerous in vitro assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. researchgate.netbiomedpharmajournal.org

Metal Chelation: By binding to transition metals like iron and copper, flavonoids can prevent them from catalyzing the formation of free radicals. nih.gov

Inhibition of Pro-oxidant Enzymes: Flavonoids can inhibit enzymes responsible for ROS production, such as xanthine (B1682287) oxidase and NADPH oxidase. nih.govnih.gov

Modulation of Antioxidant Enzymes: A key mechanism is the ability of flavonoids to boost the body's endogenous antioxidant defenses. researchgate.netnih.gov They can upregulate the expression and activity of crucial antioxidant enzymes. mdpi.com

Key Antioxidant Enzymes Modulated by Flavonoids:

| Enzyme | Function | Effect of Flavonoid Modulation |

| Superoxide (B77818) Dismutase (SOD) | Catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) or hydrogen peroxide (H₂O₂). | Increased expression and activity lead to enhanced scavenging of superoxide radicals. mdpi.com |

| Catalase (CAT) | Catalyzes the decomposition of hydrogen peroxide into water and oxygen. | Increased activity helps in the detoxification of H₂O₂. nih.gov |

| Glutathione (B108866) Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using glutathione as a reductant. | Upregulation contributes to the reduction of peroxide-induced damage. consensus.app |

Systems Biology Approaches in Mechanism of Action Studies

Network Pharmacology for Target Prediction

Network pharmacology is a powerful in silico approach used to predict the potential molecular targets of a compound and elucidate its mechanism of action by analyzing complex "compound-target-disease" networks. mdpi.comspringermedizin.demdpi.com This methodology is particularly suited for natural products like this compound, which may interact with multiple targets. nih.govmedsci.org

Methodological Workflow:

Compound Target Prediction: The chemical structure of this compound is used as a query in various databases (e.g., SwissTargetPrediction, PharmMapper, TCMSP) to identify potential protein targets based on structural similarity to known ligands. nih.govju.edu.jonih.govamegroups.org

Disease-Associated Gene Collection: Genes associated with specific diseases (e.g., cancer, inflammation) are collected from databases like GeneCards, OMIM, and CTD. nih.govnih.gov

Network Construction: The predicted compound targets are intersected with the disease-associated genes to identify overlapping targets. nih.gov These shared targets are then used to construct protein-protein interaction (PPI) networks using tools like the STRING database and visualized with software such as Cytoscape. mdpi.comnih.gov

Functional Enrichment Analysis: To understand the biological implications of the predicted targets, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed. nih.govmedsci.org This reveals the key biological processes and signaling pathways that the compound is likely to modulate.

For example, network pharmacology studies on flavonoids have successfully identified key targets in inflammatory pathways (e.g., IL-17, TNF signaling) and cancer-related pathways (e.g., PI3K-Akt, MAPK). nih.govresearchgate.netfrontiersin.org A hypothetical network pharmacology study on this compound could predict its interaction with key kinases, transcription factors, and enzymes involved in its observed bioactivities.

Table of Potential Target Classes for Flavonoids Identified via Network Pharmacology

| Target Class | Examples | Associated Pathways |

| Protein Kinases | AKT1, EGFR, MAPK | PI3K-Akt signaling, MAPK signaling |

| Transcription Factors | STAT3, NFKB1 (p105/p50) | IL-6/JAK/STAT signaling, NF-κB signaling |

| Cytokines & Receptors | IL6, VEGFA, TNF | Cytokine-cytokine receptor interaction |

| Enzymes | MMP1, COX-2 | Matrix metalloproteinase activity, Prostaglandin synthesis |

Proteomics and Metabolomics Integration for Mechanistic Insights

Integrating proteomics (the large-scale study of proteins) and metabolomics (the study of small molecules or metabolites) provides a comprehensive, multi-layered view of cellular responses to a compound like this compound. revespcardiol.orgnih.gov This "multi-omics" approach can reveal mechanistic insights that are not apparent from single-omic studies. frontiersin.orgfrontiersin.org

Methodological Approach:

Sample Treatment and Analysis: In vitro models (e.g., cancer cell lines) are treated with this compound. Proteins and metabolites are then extracted from the cells. Protein expression changes are quantified using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). uit.no Metabolite profiles are analyzed using platforms such as MS-based or nuclear magnetic resonance (NMR) spectroscopy. revespcardiol.orguit.no

Data Integration and Pathway Analysis: Differentially expressed proteins (DEPs) and differentially abundant metabolites (DAMs) are identified. frontiersin.org These datasets are then integrated and mapped onto metabolic and signaling pathways (e.g., using KEGG). frontiersin.orgfrontiersin.org This integration can link changes in protein expression (e.g., an enzyme) to corresponding changes in metabolite levels (e.g., the enzyme's substrate or product). mdpi.commdpi.comresearchgate.net

Mechanistic Elucidation: The integrated analysis can uncover how this compound perturbs cellular systems. For example, a study combining proteomics and metabolomics on flavonoids in tea processing revealed that changes in flavonoid glycoside content were linked to the antioxidant response of the tea leaves. mdpi.com Similarly, an integrated analysis could show that this compound treatment leads to changes in proteins involved in a specific signaling pathway (e.g., NF-κB), which in turn alters the metabolic profile of the cell, perhaps by affecting glycolysis or amino acid metabolism. frontiersin.orgnih.gov

This powerful combination of technologies allows researchers to move beyond identifying a single target and instead build a more holistic model of the compound's mechanism of action.

Structure Activity Relationship Sar and Rational Design of Acuminatoside Derivatives

Identification of Pharmacophoric Features

A pharmacophore is the spatial arrangement of essential molecular features that are necessary for a molecule to interact with a specific biological target. nih.gov For acuminatoside and related flavonoids, key pharmacophoric features often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov These features enable the molecule to bind to target proteins, such as enzymes or receptors, and elicit a biological response. nih.gov The flavonoid backbone of this compound, with its specific hydroxylation and glycosylation pattern, presents a unique three-dimensional structure that dictates its interactions with biological macromolecules. The precise arrangement of these groups is crucial for its activity.

Impact of Glycosyl Moiety Modifications on Biological Activity

This compound is a flavonol glycoside that features an O-α-L-rhamnopyranosyl-(1→2)-α-L-rhamnopyranoside at the C-3 position and an O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside at the C-7 position. researchgate.net The presence and specific linkage of these rhamnopyranosyl and glucopyranosyl units are critical for its biological effects. For instance, the sugar moieties can influence the molecule's ability to be transported across cell membranes and can also modulate its binding affinity to the target site. The hydrolysis of the glycosidic bonds in vivo can release the aglycone, which may have different biological properties compared to the glycosylated form. researchgate.net

To explore the role of the sugar moieties further, scientists employ strategies like glycodiversification and glycorandomization. researchgate.net These techniques involve creating a library of analogs with different sugar groups attached to the aglycone. nih.govnih.gov This allows for a systematic investigation of how changes in the carbohydrate portion of the molecule affect its biological activity. nih.gov

Two primary approaches for glycorandomization are:

Chemoenzymatic glycorandomization : This method uses enzymes with broad substrate specificity to attach various sugars to the natural product. nih.gov

Neoglycorandomization : This is a chemical ligation method that allows for the attachment of sugars without the need for protecting groups. nih.gov

These strategies have the potential to generate novel this compound derivatives with improved potency and selectivity. wikipedia.org

Chemical Derivatization and Analog Synthesis for SAR Exploration

The synthesis of various this compound analogs is a key strategy for exploring its SAR. nih.gov By systematically modifying different parts of the molecule, such as the flavonoid core or the sugar moieties, researchers can identify which groups are essential for its activity. For example, a study on other flavonoid glycosides demonstrated that regio-selective O-glycosylation could be achieved using an engineered glycosyltransferase, ASP OleD. researchgate.net This enzyme was used to selectively introduce a β-D-glucopyranosyl group to the 2-OH of the 7-O-β-D-glucopyranosyl of epimedin C, resulting in the synthesis of this compound. researchgate.net This enzymatic approach provides a green and efficient method for producing this compound and its derivatives for further study. researchgate.net

Computational Approaches to SAR Prediction (e.g., Quantitative Structure-Activity Relationship (QSAR))

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. wikipedia.orgmedcraveonline.com QSAR models are mathematical equations that can predict the activity of new, untested compounds based on their molecular descriptors. wikipedia.orgjocpr.com These descriptors can include physicochemical properties like lipophilicity, electronic effects, and steric parameters. jocpr.com

For this compound, QSAR studies can help in:

Identifying the most important structural features for its biological activity.

Predicting the activity of newly designed derivatives before they are synthesized. mdpi.com

Guiding the design of more potent and selective analogs. jocpr.com

By combining SAR data from experimental studies with computational QSAR models, researchers can accelerate the process of developing this compound-based therapeutic agents. mdpi.com

Advanced Synthetic Methodologies for Acuminatoside and Its Analogs

Chemoenzymatic Synthesis Strategies

There is currently no published data on the application of chemoenzymatic strategies for the synthesis of Acuminatoside or its analogs. While this approach, which combines the selectivity of enzymes with the versatility of chemical reactions, is a powerful tool in natural product synthesis, its specific application to this compound has not been reported.

Stereoselective Synthesis of Glycosidic Bonds

Detailed research findings on the stereoselective synthesis of the glycosidic bonds specific to the this compound structure are not available in the current body of scientific literature. The precise control of stereochemistry during glycosylation is a critical challenge in carbohydrate chemistry, and methodologies are typically tailored to the specific glycosyl donor and acceptor. Without the structure of this compound, a discussion of relevant stereoselective strategies would be unfounded.

Development of Efficient and Scalable Synthetic Routes to Overcome Natural Content Limitations

Information regarding the natural abundance of this compound and any associated limitations that would necessitate the development of efficient and scalable synthetic routes is not publicly accessible. Consequently, there are no reports on the design or execution of such synthetic pathways for this compound.

Computational Chemistry and Molecular Modeling Studies of Acuminatoside

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. openaccessjournals.com This technique is instrumental in identifying potential protein targets for Acuminatoside and elucidating the molecular basis of its observed biological activities.

Binding Affinity Prediction and Interaction Analysis with Enzymes and Receptors

Molecular docking simulations are employed to predict the binding affinity of this compound to various enzymes and receptors, providing a quantitative measure of the stability of the protein-ligand complex. This is often expressed as a docking score or binding energy, with lower values typically indicating a more favorable interaction. These simulations allow for the analysis of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for the formation and stability of the complex. nih.gov

For instance, in studies investigating the potential of natural compounds as enzyme inhibitors, this compound can be docked into the active site of a target enzyme. The resulting binding affinity provides an initial assessment of its inhibitory potential. wikipedia.orgwikipedia.org Analysis of the docked pose reveals how this compound orients itself within the binding site and which of its functional groups interact with the protein's amino acid residues. This information is vital for understanding the mechanism of inhibition, whether it be competitive, non-competitive, or another form of inhibition. wikipedia.org

Table 1: Representative Data from Molecular Docking of this compound with a Hypothetical Enzyme Target

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Number of Hydrogen Bonds | 4 |

| Interacting Amino Acid Residues | ASP-120, GLU-215, LYS-301, TYR-310 |

| Type of Interactions | Hydrogen bonds, Hydrophobic interactions |

Note: This table presents hypothetical data for illustrative purposes.

Identification of Key Residues and Binding Pockets

A significant outcome of molecular docking is the identification of key amino acid residues and the specific binding pocket within the protein that accommodates the ligand. youtube.com By analyzing the docked complex, researchers can pinpoint which residues form crucial interactions with this compound. These residues are often part of the active site in enzymes or the orthosteric/allosteric sites in receptors. libretexts.orgmdpi.com

The characterization of the binding pocket, including its volume, shape, and hydrophobicity, is essential for understanding the specificity of the interaction. nih.gov Identifying these key residues and the binding pocket provides valuable information for structure-based drug design, where modifications to the this compound structure could be proposed to enhance binding affinity and specificity. researchgate.net Furthermore, understanding the binding pocket can shed light on potential resistance mechanisms, where mutations in these key residues could alter the binding of this compound. biorxiv.org

Table 2: Key Amino Acid Residues in a Hypothetical Binding Pocket for this compound

| Residue | Interaction Type | Distance (Å) |

| ASP-120 | Hydrogen Bond | 2.8 |

| GLU-215 | Hydrogen Bond | 3.1 |

| LYS-301 | Hydrogen Bond | 2.9 |

| TYR-310 | Pi-Pi Stacking | 4.5 |

| VAL-150 | Hydrophobic | 3.8 |

| ILE-200 | Hydrophobic | 4.2 |

Note: This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Flexibility and Stability

While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility and stability of the this compound-protein complex over time. rsc.orgnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing trajectories that describe how the positions and velocities of the atoms change. nih.gov

These simulations can assess the stability of the interactions predicted by docking. A stable interaction will see the ligand remain within the binding pocket throughout the simulation, with key interactions being maintained. nih.gov MD simulations also allow for the study of conformational changes in both the protein and this compound upon binding. frontiersin.org Such changes can be crucial for the protein's function and the ligand's activity. The flexibility of different regions of the protein-ligand complex can be analyzed, providing insights into the entropic contributions to binding. plos.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of this compound. researchgate.net These methods, such as Density Functional Theory (DFT), provide detailed information about the molecule's electron distribution, molecular orbitals (HOMO and LUMO), and electrostatic potential. imist.ma

This information is crucial for understanding the chemical reactivity of this compound. For example, the energies of the HOMO and LUMO can be used to predict its ability to donate or accept electrons in chemical reactions. The electrostatic potential map can identify regions of the molecule that are more likely to engage in electrostatic interactions with a protein target. nih.gov Quantum chemical calculations can also be used to calculate properties like bond dissociation energies and reaction energies, providing a deeper understanding of the molecule's stability and potential metabolic pathways. purdue.eduarxiv.org

In Silico Screening and Virtual Ligand Design

The computational approaches described above can be integrated into in silico screening and virtual ligand design workflows. researchgate.net Virtual screening involves docking large libraries of compounds against a protein target to identify potential hits. creative-biostructure.comnih.gov While this compound itself is a natural product, virtual screening can be used to search for other molecules with similar or improved activity.

Furthermore, the detailed understanding of the this compound-protein interaction gained from docking and MD simulations can guide the rational design of new ligands. frontiersin.org This process, known as virtual ligand design or structure-based drug design, involves modifying the structure of this compound in silico to improve its binding affinity, selectivity, or other pharmacokinetic properties. ncsu.edu These newly designed virtual compounds can then be computationally evaluated before any resource-intensive chemical synthesis and biological testing are undertaken.

Future Research Directions and Translational Perspectives for Acuminatoside

Exploration of Undiscovered Biological Activities

While the anti-prostate cancer effects of acuminatoside are its most notable characteristic to date, its structural classification as a flavonoid glycoside suggests a broader range of potential bioactivities. researchgate.netresearchgate.net Glycosides as a class are known for a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and antioxidant activities. researchgate.net The structural diversity within this group contributes to their varied biological functions. researchgate.net

Future investigations should systematically screen this compound for a wider spectrum of therapeutic properties. Given that many plant-derived glycosides exhibit cytotoxic and antitumour properties through various mechanisms, a deeper dive into this compound's potential in other cancer types is warranted. researchgate.net Furthermore, its potential antihyperglycemic activity has been suggested, indicating a possible role in managing diabetes. researchgate.net A comprehensive evaluation of its biological activities is a crucial step toward realizing the full therapeutic potential of this compound. researchgate.net

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are powerful tools that can revolutionize natural product research. ox.ac.ukmdpi.com These technologies can be applied to predict the biological activities of compounds like this compound based on their chemical structures. By analyzing vast datasets of known compounds and their functions, AI algorithms can identify potential therapeutic targets for this compound, thereby guiding future experimental research. sciopen.comjair.org

Furthermore, AI and ML can be instrumental in optimizing the synthesis of this compound. mdpi.com For instance, machine learning models could be developed to predict the most efficient enzymatic or chemical synthesis pathways, a significant step forward considering the compound's low natural yield. researchgate.net This approach can accelerate the production of this compound for research and potential therapeutic use.

Advancements in Analytical and Bioassay Technologies for High-Throughput Analysis

To efficiently explore the diverse biological activities of this compound, high-throughput screening (HTS) methods are essential. nih.gov Modern bioassay technologies, including those utilizing microfluidics and automated platforms, allow for the rapid testing of a compound against a large number of biological targets. nih.govbioassaysys.com These technologies are crucial for enzyme activity studies, drug discovery, and characterizing the kinetics of interactions. nih.gov

Advanced analytical techniques are also vital for the detailed characterization of this compound and its metabolites. researchgate.net Methods such as ultrafast performance liquid chromatography coupled with mass spectrometry (UFLC-QTRAP-MS/MS) enable the precise detection and quantification of compounds in complex mixtures. researchgate.net The development and application of such high-throughput analytical and bioassay technologies will be fundamental to accelerating the pace of this compound research. dntb.gov.ua

Collaborative Research Initiatives for Comprehensive Characterization

The comprehensive characterization of a natural product like this compound requires a multidisciplinary approach that is best fostered through collaborative research. tos.orgnih.gov Such initiatives bring together experts from various fields, including natural product chemistry, pharmacology, computational biology, and clinical research. nih.govscimabio-interface.fr

By sharing data, resources, and expertise, collaborative networks can overcome the limitations of individual research groups. tos.orgkinstitute.org.il International collaborations can also provide a broader perspective and access to diverse technologies and methodologies. nih.gov Establishing joint research projects and positions shared between academic and research institutions can create a dynamic environment for innovation and ensure that scientific discoveries are effectively translated into practical applications. scimabio-interface.frucsf.edu These partnerships are essential for a thorough understanding of this compound's properties and for paving the way for its potential therapeutic use.

Q & A

Q. How should interdisciplinary teams coordinate to validate this compound’s therapeutic potential across pharmacology, chemistry, and computational biology?

- Methodological Answer : Establish shared protocols for data interoperability (e.g., standardized units, metadata templates). Use collaborative platforms (e.g., LabArchives) for real-time data sharing. Conduct joint peer reviews to align interpretations with domain-specific criteria (e.g., OECD guidelines for toxicology) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.